2,2'-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine)
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Overview
Description
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by the presence of pyrimidine rings connected via a hexanediyl bridge with thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 4,6-diaminopyrimidine with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the pyrimidine displace the bromine atoms on the hexane chain, forming the desired thioether linkages.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and productivity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated pyrimidines
Scientific Research Applications
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkages and pyrimidine rings allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-diaminopyrimidine)
- 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-dimethoxypyrimidine)
Uniqueness
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its specific combination of thioether linkages and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
92629-39-5 |
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Molecular Formula |
C14H22N8S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[6-(4,6-diaminopyrimidin-2-yl)sulfanylhexylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H22N8S2/c15-9-7-10(16)20-13(19-9)23-5-3-1-2-4-6-24-14-21-11(17)8-12(18)22-14/h7-8H,1-6H2,(H4,15,16,19,20)(H4,17,18,21,22) |
InChI Key |
YNLRQISPELDUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCCCCSC2=NC(=CC(=N2)N)N)N |
Origin of Product |
United States |
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